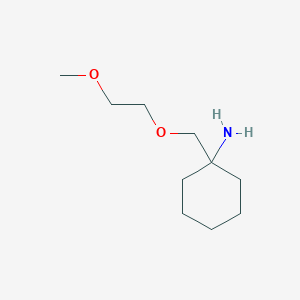

1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine

Description

1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine is a cyclohexanamine derivative featuring a (2-methoxyethoxy)methyl substituent on the cyclohexane ring. This compound is cataloged as a building block in organic synthesis (Enamine Ltd, 2022) . Its structure combines a cyclohexylamine core with an ether-containing side chain, which enhances solubility in polar solvents and may influence reactivity in nucleophilic reactions.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

1-(2-methoxyethoxymethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C10H21NO2/c1-12-7-8-13-9-10(11)5-3-2-4-6-10/h2-9,11H2,1H3 |

InChI Key |

GCCVQZOSPXXSKJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC1(CCCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-methoxyethanol in the presence of a strong acid catalyst to form the intermediate 1-((2-Methoxyethoxy)methyl)cyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Biological Activity

1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine, with the CAS number 1249264-65-0, is a cyclohexane derivative featuring an amine group and a methoxyethoxy substituent. Its unique structural characteristics suggest potential biological activities that merit investigation. This article synthesizes current knowledge regarding its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine is C_{11}H_{23}NO_2, and it has a molecular weight of approximately 199.31 g/mol. The compound's structure is defined by the following features:

| Feature | Description |

|---|---|

| CAS Number | 1249264-65-0 |

| Molecular Formula | C_{11}H_{23}NO_2 |

| Molecular Weight | 199.31 g/mol |

| Structural Characteristics | Cyclohexane ring with an amine and methoxyethoxy group |

The methoxyethoxy side chain enhances the compound's solubility and may influence its reactivity in biological systems.

Biological Activity Overview

Research on the biological activity of 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine is limited; however, its structural similarities to known bioactive compounds suggest potential pharmacological effects. The compound may exhibit activities such as:

- Antiinflammatory

- Anticancer

- Antimicrobial

These activities are often associated with compounds that contain amine functionalities or similar structural motifs.

Anticancer Activity

A study exploring the antiproliferative effects of various compounds, including those structurally related to 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine, indicated promising results in inhibiting cancer cell growth. For instance, compounds derived from Mannich bases have demonstrated significant anticancer properties across various cell lines (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Mannich Base A | SKM28 | 5.4 |

| Mannich Base B | A375 | 3.2 |

| 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine* | SW480 | TBD |

*Note: IC50 for 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine is currently under investigation.

Antimicrobial Properties

In another study focusing on similar compounds, it was noted that derivatives with methoxy or ethoxy groups often exhibited enhanced antimicrobial activity. The presence of the methoxyethoxy group in 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine could potentially confer similar properties.

The biological activity of compounds like 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine can be attributed to their ability to interact with various biological targets:

- Receptor Modulation : Compounds that resemble known receptor agonists or antagonists may influence signaling pathways.

- Enzyme Inhibition : Structural motifs similar to known enzyme inhibitors could suggest potential for inhibiting specific enzymes involved in disease processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine and related cyclohexanamine derivatives:

Key Observations:

- Polarity and Solubility: The (2-methoxyethoxy)methyl group in the target compound increases hydrophilicity compared to alkyl-substituted analogs like 1-methylcyclohexanamine. This enhances solubility in aqueous or polar organic solvents, making it advantageous in reactions requiring polar media .

- Bioactivity: Aromatic substituents (e.g., 3-methoxyphenyl in 3-MeO-PCE) are linked to psychoactive effects via receptor interactions, which the target compound lacks, suggesting divergent pharmacological profiles .

Pharmacological and Toxicological Profiles

- Psychoactive Derivatives: Compounds like 3-MeO-PCE and 3-Methoxyeticyclidine () demonstrate that aryl-substituted cyclohexanamines exhibit hallucinogenic effects, likely due to serotonin receptor modulation.

- Toxicity Data: Limited toxicity information is available for the target compound, but analogs like 1-(4-Chlorobenzyl)cyclohexan-1-amine may pose risks due to halogenated aromatic groups, which are often associated with metabolic stability and bioaccumulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 1-((2-Methoxyethoxy)methyl)cyclohexan-1-amine with high purity?

- Methodological Answer : The compound can be synthesized via reductive amination of cyclohexanone derivatives using sodium cyanoborohydride (NaBH3CN) in the presence of a (2-methoxyethoxy)methyl-substituted amine precursor. Alternatively, nucleophilic substitution reactions with protected amines (e.g., Boc-protected intermediates) under anhydrous conditions (e.g., DMF, 60°C) can yield the target molecule. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Monitoring by TLC and NMR (¹H, ¹³C) at each step minimizes byproduct formation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H and ¹³C NMR : Identify proton environments (e.g., methoxyethoxy protons at δ ~3.3–3.5 ppm, cyclohexane axial/equatorial protons) and carbon types (quaternary carbons at δ ~45–55 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₁H₂₂NO₂: 200.1651).

- HPLC-PDA : Assess purity using a reversed-phase column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 210 nm.

- FT-IR : Detect functional groups (N-H stretch ~3300 cm⁻¹, C-O-C stretch ~1100 cm⁻¹) .

Q. How does the compound’s solubility profile impact its use in biological assays?

- Methodological Answer : The methoxyethoxy group enhances aqueous solubility compared to unsubstituted cyclohexanamines. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) to avoid precipitation. For in vivo pharmacokinetics, use co-solvents like PEG-400 (10–20% v/v) to maintain solubility. Conduct dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., cis/trans isomers) or impurities. To address this:

- Chiral HPLC : Separate enantiomers using a Chiralpak IC column (heptane/ethanol, 90:10).

- Bioassay Replication : Test purified isomers in parallel using standardized assays (e.g., receptor binding assays with positive/negative controls).

- Batch Analysis : Compare activity across synthetic batches via LC-MS to correlate purity with efficacy .

Q. What computational approaches predict the compound’s interaction with neurological targets (e.g., NMDA receptors)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model the compound’s binding to the NMDA receptor’s ketamine-binding site (PDB: 6W4K). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol).

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability (RMSD ≤ 2 Å).

- QSAR Modeling : Coramine substituent effects (e.g., methoxyethoxy chain length) with IC₅₀ values from electrophysiology studies .

Q. What experimental designs are critical for establishing structure-activity relationships (SAR) in derivatives of this amine?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with modified ether chains (e.g., ethoxy vs. methoxyethoxy) or cyclohexane ring substitutions (e.g., methyl, fluorine).

- In Vitro Profiling : Test analogs in dose-response assays (e.g., cAMP modulation in HEK293 cells) to quantify potency (EC₅₀) and efficacy (Emax).

- Metabolic Stability : Use liver microsomes (human/rat) to correlate structural features with half-life (t₁/₂ ≥ 30 min preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.